4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves several steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by bromination and methoxylation . Industrial production methods may utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-8-methoxy-6-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
- 8-Bromo-3-methylquinoline
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
UIPNGEBHCZMKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)Br |
Origin of Product |
United States |
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